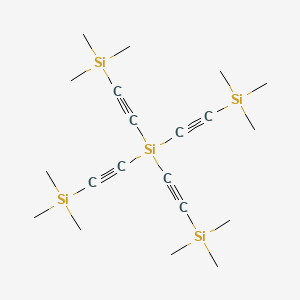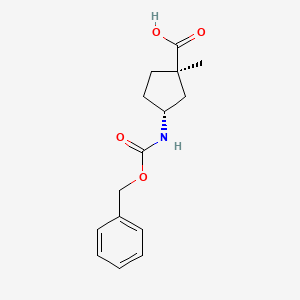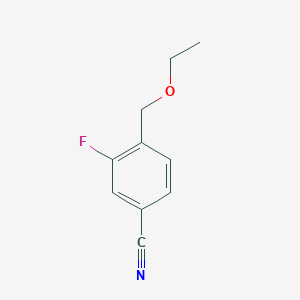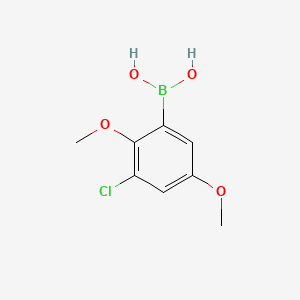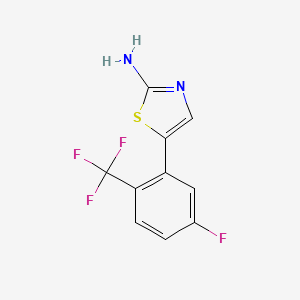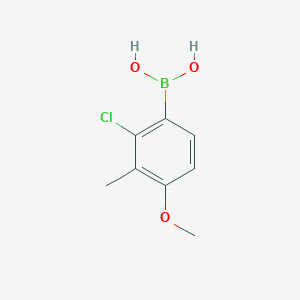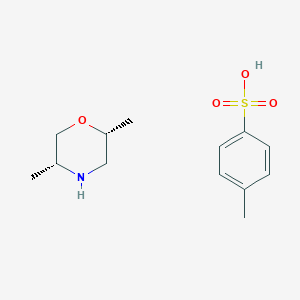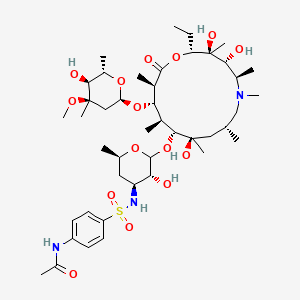![molecular formula C13H24O2 B14023445 3,3-Diethyl-1,5-dioxaspiro[5.5]undecane CAS No. 24571-12-8](/img/structure/B14023445.png)
3,3-Diethyl-1,5-dioxaspiro[5.5]undecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Diethyl-1,5-dioxaspiro[5.5]undecane: is a spiro compound characterized by a unique structure where a dioxaspiro ring is fused with a cyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Diethyl-1,5-dioxaspiro[5.5]undecane typically involves the reaction of cyclohexanone with 2,2-diethyl-1,3-propanediol under acidic conditions. The reaction proceeds through the formation of a ketal intermediate, which then undergoes cyclization to form the spiro compound. The reaction conditions often include the use of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The purification of the final product is achieved through distillation or recrystallization, depending on the desired purity and application.
Análisis De Reacciones Químicas
Types of Reactions
3,3-Diethyl-1,5-dioxaspiro[5.5]undecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketal group back to the corresponding diol.
Substitution: The spiro compound can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the oxygen atoms in the dioxaspiro ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of diols.
Substitution: Formation of substituted spiro compounds with various functional groups.
Aplicaciones Científicas De Investigación
3,3-Diethyl-1,5-dioxaspiro[5.5]undecane has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Material Science: Incorporated into polymers to enhance their mechanical properties.
Medicinal Chemistry: Investigated for potential pharmacological activities due to its unique structure.
Biological Studies: Used as a probe to study enzyme-catalyzed reactions involving spiro compounds.
Mecanismo De Acción
The mechanism by which 3,3-Diethyl-1,5-dioxaspiro[5.5]undecane exerts its effects is primarily through its ability to undergo various chemical transformations. The molecular targets and pathways involved depend on the specific application. For instance, in organic synthesis, the compound acts as a versatile intermediate, while in biological studies, it may interact with enzymes or receptors.
Comparación Con Compuestos Similares
Similar Compounds
- 3,3-Dimethyl-1,5-dioxaspiro[5.5]undecane
- 3,3-Diethyl-1,5-dioxaspiro[5.5]undecane
- 1,3-Dioxane-1,3-dithiane spiranes
Uniqueness
This compound is unique due to its specific diethyl substitution, which can influence its reactivity and physical properties compared to other spiro compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propiedades
Número CAS |
24571-12-8 |
|---|---|
Fórmula molecular |
C13H24O2 |
Peso molecular |
212.33 g/mol |
Nombre IUPAC |
3,3-diethyl-1,5-dioxaspiro[5.5]undecane |
InChI |
InChI=1S/C13H24O2/c1-3-12(4-2)10-14-13(15-11-12)8-6-5-7-9-13/h3-11H2,1-2H3 |
Clave InChI |
RQPYXILEQGAGLA-UHFFFAOYSA-N |
SMILES canónico |
CCC1(COC2(CCCCC2)OC1)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(1-Butoxyethoxy)methyl]-1,3-benzodioxole](/img/structure/B14023372.png)

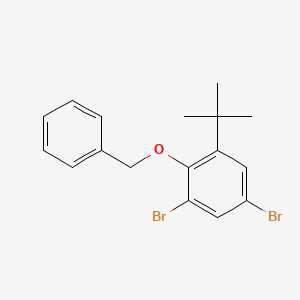
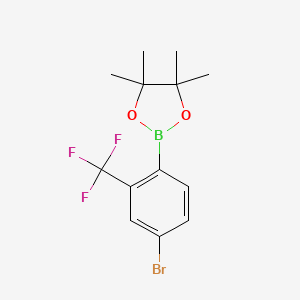
![tert-butyl N-(5-amino-3-oxabicyclo[3.1.1]heptan-1-yl)carbamate](/img/structure/B14023393.png)
![cis-tert-Butyl (3aR,6aS)-5-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate oxalate](/img/structure/B14023396.png)
